molecular formula C19H17BrN2O4 B3008205 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde CAS No. 959581-33-0

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde

Cat. No.: B3008205
CAS No.: 959581-33-0
M. Wt: 417.259
InChI Key: WQZCDFNGJMYXPZ-UHFFFAOYSA-N
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Description

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde is a high-purity synthetic organic compound designed for advanced chemical and pharmaceutical research. This complex molecule features a benzaldehyde core substituted with a methoxy group and a polyheterocyclic ether chain, making it a versatile and valuable intermediate. Its primary research application lies in its role as a key precursor for the synthesis of novel Schiff base ligands. The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (azomethines), a class of compounds known for their diverse coordination chemistry and significant biological properties . Researchers can utilize this compound to develop new ligands for studying metal chelation, catalysis, and material science. Schiff bases derived from such aldehydes are of particular interest in biochemical and pharmacological research due to their demonstrated antioxidant activities . These ligands can scavenge free radicals like the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms, which are crucial pathways in mitigating oxidative stress . The presence of electron-donating groups, such as the methoxy substituent on the benzaldehyde ring, can enhance the radical stabilization and thus the antioxidant efficacy of the resulting Schiff base . Furthermore, the bromo-substituted pyrazolone moiety contributes to the molecular scaffold's potential for generating compounds with investigated bioactivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable regulatory guidelines.

Properties

IUPAC Name

4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O4/c1-21-15(12-26-16-9-8-13(11-23)10-17(16)25-2)18(20)19(24)22(21)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZCDFNGJMYXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)COC3=C(C=C(C=C3)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Methoxylation: The brominated pyrazole is then reacted with a methoxybenzaldehyde derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzoic acid.

    Reduction: 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolone Derivatives with Halogen Substitutions

(a) 2-[4-Bromo-5-(4-methoxy-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-phenol (CAS: 83548-82-7)
  • Molecular Formula : C₂₃H₂₁BrN₂O₂
  • Key Features: Contains a dihydro-pyrazole ring (4,5-dihydro-1H-pyrazol), indicating partial saturation compared to the fully unsaturated pyrazolone in the target compound.
  • Comparison: The dihydro-pyrazole ring may reduce aromatic conjugation, affecting reactivity and stability. The phenolic -OH group increases polarity and solubility in aqueous media compared to the target’s aldehyde .
(b) 3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid (CAS: 354547-72-1)
  • Molecular Formula : C₁₉H₁₅BrN₂O₅
  • Carboxylic acid substituent increases acidity and metal-chelating capability.
  • Comparison :
    • The benzoic acid group offers distinct reactivity (e.g., salt formation) compared to the target’s aldehyde.
    • The benzylidene moiety may influence photophysical properties, relevant for sensor applications .

Aldehyde-Functionalized Pyrazole Derivatives

(a) 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-[(5-methoxy-1,3,4-thiadiazol-2-yl)-methyl]oxime
  • Molecular Formula : C₁₈H₁₇BrN₆O₂S
  • Comparison :
    • The thiadiazole ring contributes to electron-withdrawing effects, altering redox behavior compared to the target’s methoxybenzaldehyde.
    • Oxime functionality enables nucleophilic reactions distinct from aldehyde chemistry .
(b) 3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde
  • Molecular Formula : C₁₄H₁₀Br₂FO₂
  • Key Features :
    • Dual bromine substituents increase molecular weight and lipophilicity.
    • Fluorine atom enhances electronegativity and metabolic stability.
  • Comparison :
    • The fluorobenzyloxy group may improve blood-brain barrier penetration relative to the target’s phenylpyrazole unit.
    • Dibromination could enhance halogen-bonding interactions in crystal engineering .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Substituents Reference
Target Compound C₂₀H₁₈BrN₂O₄* 437.28 g/mol Aldehyde, Pyrazolone Bromo, Methoxy, Phenyl
2-[4-Bromo-5-(4-methoxy-phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4-methyl-phenol C₂₃H₂₁BrN₂O₂ 437.34 g/mol Phenol, Dihydro-pyrazole Bromo, Methoxyphenyl, Methylphenol
3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-...-yl]benzoic acid C₁₉H₁₅BrN₂O₅ 431.24 g/mol Carboxylic Acid, Benzylidene Bromo, Hydroxy, Methoxy
5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde-O-...oxime C₁₈H₁₇BrN₆O₂S 489.34 g/mol Oxime, Thiadiazole Bromophenoxy, Methyl
3,5-Dibromo-2-[(2-fluorobenzyl)oxy]benzaldehyde C₁₄H₁₀Br₂FO₂ 388.04 g/mol Aldehyde, Fluorobenzyloxy Dibromo, Fluorine

Key Research Findings and Implications

  • Reactivity : The target’s aldehyde group enables Schiff base formation, contrasting with carboxylic acid derivatives (e.g., CAS 354547-72-1), which are more suited for salt formation .
  • Bioactivity: Bromine substituents in pyrazolone derivatives are associated with enhanced antimicrobial activity. The target’s bromo-pyrazole unit may offer similar advantages over non-halogenated analogs .
  • Synthetic Routes : and highlight general procedures (e.g., triazine coupling) for synthesizing brominated pyrazoles, suggesting scalable methods for the target compound .

Biological Activity

4-[(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxybenzaldehyde is a pyrazole derivative with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a variety of biological effects, including antimicrobial and anticancer properties, making it a subject of interest for researchers.

Chemical Structure and Properties

The compound is characterized by the presence of a bromo-substituted pyrazole ring linked to a methoxybenzaldehyde moiety. Its structural formula can be represented as:

C19H17BrN2O4\text{C}_{19}\text{H}_{17}\text{Br}\text{N}_2\text{O}_4

his unique structure contributes to its diverse biological activities.

The mechanism of action for this compound involves interaction with various molecular targets such as enzymes and receptors, leading to modulation of biochemical pathways. The presence of the bromo group enhances its reactivity, potentially allowing for various substitution reactions that can affect its biological activity .

Antimicrobial Activity

Research indicates that compounds within the pyrazole class, including our compound of interest, exhibit significant antimicrobial properties. In vitro studies have demonstrated efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been well-documented. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. Studies report that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 85% inhibition of TNF-α) at 10 µM concentration compared to standard drugs like dexamethasone .
Burguete et al. (2015)Evaluated anti-tubercular properties against Mycobacterium tuberculosis showing promising results with certain derivatives .
Chandra et al. (2016)Reported on monoamine oxidase B inhibition by pyrazole derivatives, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated pyrazole derivatives:

Compound NameStructureUnique Features
4-Chloro derivativeSimilar structure with chlorine instead of bromineOften exhibits different reactivity profiles due to chlorine's electronic properties
4-Iodo derivativeSimilar structure with iodineGenerally shows enhanced biological activity due to iodine's larger size and polarizability

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